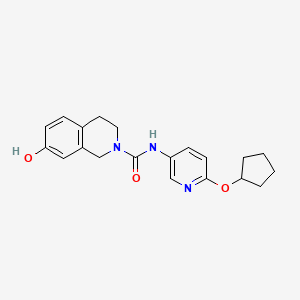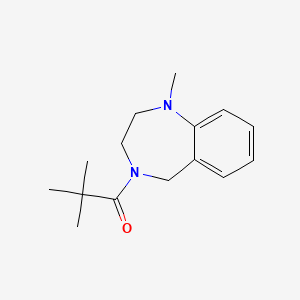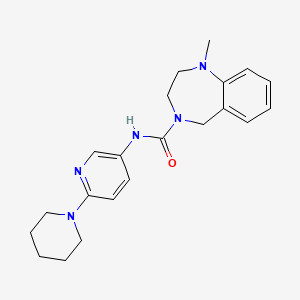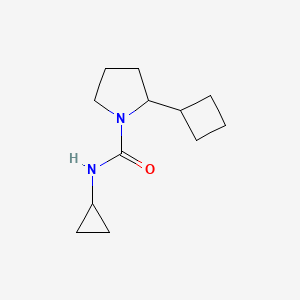![molecular formula C15H16ClN3O4 B6751868 N-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B6751868.png)
N-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide is a complex organic compound that features a unique combination of heterocyclic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodioxepin Ring: This can be achieved through a cyclization reaction involving a suitable dihydroxybenzene derivative and an appropriate dihalide under basic conditions.
Introduction of the Chlorine Atom: Chlorination of the benzodioxepin ring can be carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via a cyclization reaction involving a hydrazide and a carboxylic acid derivative under dehydrating conditions.
Coupling of the Two Moieties: The final step involves coupling the chlorinated benzodioxepin derivative with the oxadiazole derivative using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom in the benzodioxepin ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could lead to the formation of carboxylic acids or ketones, while reduction could yield alcohols or amines.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound could be explored for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific biological pathways.
Biology: It may be used as a tool compound in biological studies to investigate its effects on cellular processes and pathways.
Materials Science: The unique structural features of the compound could make it useful in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide would depend on its specific application. In medicinal chemistry, for example, the compound could interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide: shares structural similarities with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its combination of the benzodioxepin and oxadiazole rings, which could confer distinct biological activities and chemical properties not observed in other compounds.
Propriétés
IUPAC Name |
N-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O4/c1-9-18-19-14(23-9)7-13(20)17-8-10-5-11(16)15-12(6-10)21-3-2-4-22-15/h5-6H,2-4,7-8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUJGPPDIDLDRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CC(=O)NCC2=CC3=C(C(=C2)Cl)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(imidazo[1,2-a]pyridin-2-ylmethyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B6751795.png)
![2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)-1-[4-(pyrrolidine-1-carbonyl)-1,3-thiazolidin-3-yl]ethanone](/img/structure/B6751803.png)
![N-cyclopropyl-N-(4-methylcyclohexyl)-2-[2-(morpholine-4-carbonyl)piperidin-1-yl]acetamide](/img/structure/B6751809.png)
![[2-(2-fluorophenyl)morpholin-4-yl]-[5-methyl-1-(1H-1,2,4-triazol-5-yl)-1,2,4-triazol-3-yl]methanone](/img/structure/B6751824.png)
![[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-(oxan-3-yl)methanone](/img/structure/B6751828.png)
![[2-(1-Methylpyrazol-4-yl)-1,3-thiazol-4-yl]-[2-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone](/img/structure/B6751843.png)

![4-[3-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-2-oxopyrrolidin-1-yl]benzonitrile](/img/structure/B6751846.png)

![2-(5-methyl-1,3,4-oxadiazol-2-yl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B6751867.png)
![5-(6,6a,7,8,9,11-Hexahydropyrrolo[2,1-c][1,4]benzodiazepine-5-carbonyl)thiophene-2-carboxamide](/img/structure/B6751874.png)
![[2-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]-[2-(1-methylpyrazol-4-yl)-1,3-thiazol-4-yl]methanone](/img/structure/B6751880.png)

